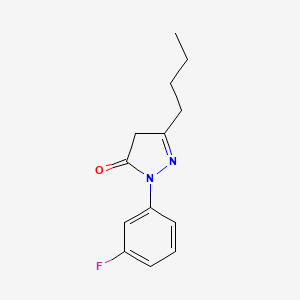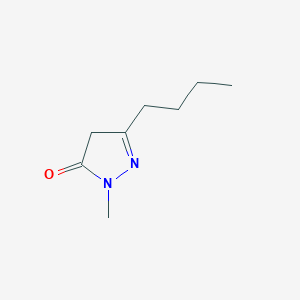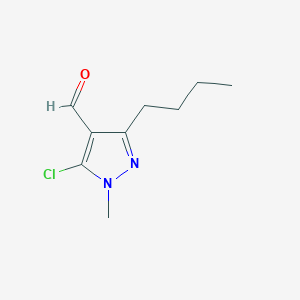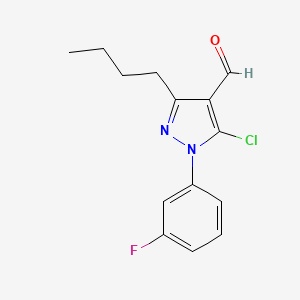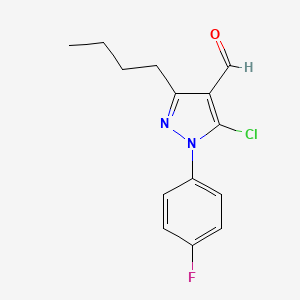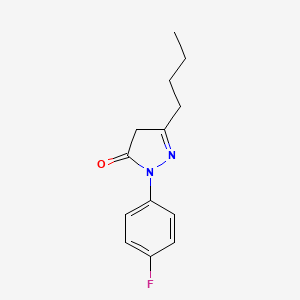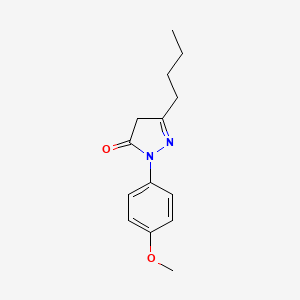
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones. It is a white crystalline solid with a molecular weight of 250.27 g/mol. Pyrazolones are a class of heterocyclic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. This compound is an important intermediate in the synthesis of a variety of heterocyclic compounds.
Applications De Recherche Scientifique
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a substrate in the synthesis of various heterocyclic compounds. It is also used as a starting material in the synthesis of novel pyrazolone derivatives, which have been shown to have potential therapeutic applications. Furthermore, it has been used in the synthesis of pyrazolone-based inhibitors of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed to act as a substrate in the synthesis of heterocyclic compounds. It is also thought to interact with enzymes, such as COX-2, to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with COX-2, which is involved in the inflammatory response. In addition, it has been used in the synthesis of novel pyrazolone derivatives, which have been shown to have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also a versatile substrate for the synthesis of heterocyclic compounds. However, it is important to note that it is a hazardous material and should be handled with caution. Furthermore, it is not suitable for use in large-scale industrial processes due to its low boiling point and high volatility.
Orientations Futures
There are a number of potential future directions for research into 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the synthesis of novel pyrazolone derivatives. Additionally, further research could be done into its use as a substrate in the synthesis of other heterocyclic compounds. Finally, more research could be done into its safety and toxicity profile, as well as its potential environmental impacts.
Méthodes De Synthèse
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized by the reaction of 4-methoxyphenylhydrazine with butyl isocyanide in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a white solid that is then recrystallized to obtain pure this compound.
Propriétés
IUPAC Name |
5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-11-10-14(17)16(15-11)12-6-8-13(18-2)9-7-12/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMSNYVJLSHBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)

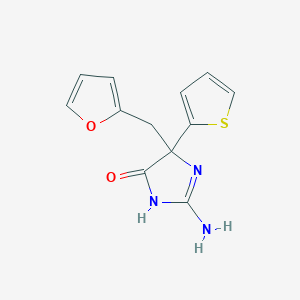
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
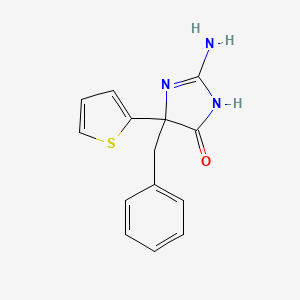
![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
